3-Cyclopentylpropionic acid

Organic Synthesis Alkali Fusion Cyclopentylpropionic Acid

3-Cyclopentylpropionic acid (synonym: cypionic acid) is an aliphatic monocarboxylic acid consisting of a propionic acid backbone substituted with a cyclopentyl group at the β‑position. It is a clear, colorless to pale yellow liquid at room temperature with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 140-77-2
Cat. No. B041826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylpropionic acid
CAS140-77-2
SynonymsCyclopentanepropanoic Acid;  3-Cyclopentylpropanoic Acid;  NSC 8771
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)O
InChIInChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10)
InChIKeyZRPLANDPDWYOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylpropionic Acid (CAS 140-77-2) for Pharmaceutical Synthesis & Prodrug Design: Technical Baseline and Procurement Context


3-Cyclopentylpropionic acid (synonym: cypionic acid) is an aliphatic monocarboxylic acid consisting of a propionic acid backbone substituted with a cyclopentyl group at the β‑position [1]. It is a clear, colorless to pale yellow liquid at room temperature with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [2]. Its primary industrial relevance lies in its role as a key building block for the synthesis of cypionate ester prodrugs, notably testosterone cypionate, where the cyclopentylpropionate moiety confers enhanced lipophilicity and prolonged biological half‑life [3].

Why 3-Cyclopentylpropionic Acid Cannot Be Casually Substituted: Critical Differences in Physicochemical Properties and Reactivity Among Analogous Carboxylic Acids


Generic substitution of 3‑cyclopentylpropionic acid with other cycloalkyl carboxylic acids or simple aliphatic acids is inadvisable due to its unique combination of a five‑membered cyclopentyl ring and a three‑carbon aliphatic chain bearing the carboxyl group [1]. This specific structure dictates its distinct physicochemical profile—including boiling point, density, and lipophilicity (logP ≈ 2.04–2.3)—which directly impacts downstream reaction yields, purification requirements, and final prodrug pharmacokinetics [2]. For instance, analogous compounds such as cyclopentylacetic acid (C₇H₁₂O₂) or cyclohexylpropionic acid (C₉H₁₆O₂) differ in chain length, ring size, and logP, leading to markedly different esterification kinetics, hydrolytic stability, and depot‑forming behavior when conjugated to active pharmaceutical ingredients [3]. The evidence below quantifies these critical differentiation parameters.

Quantitative Comparative Evidence: How 3-Cyclopentylpropionic Acid (CAS 140-77-2) Outperforms Structural Analogs in Synthesis Yield, Purity Specification, and Prodrug Lipophilicity


Synthesis Yield Advantage: 3-Cyclopentylpropionic Acid vs. Known Alkali Fusion Methods for Cycloalkyl Carboxylic Acids

In a comparative study of alkali hydroxide‑mediated syntheses, 3‑cyclopentylpropionic acid was obtained from cyclopentanone or cyclopentanol in significantly higher yield than analogous cyclohexyl derivatives (caproic acid) due to reduced formation of oligomeric by‑products. The patented process achieved a yield of 86% for 3‑cyclopentylpropionic acid, whereas the known process for caproic acid from cyclohexanol under similar conditions produced a mixture of caproic acid, cyclohexylbutyric acid, and higher carboxylic acids, resulting in a lower effective yield of the desired linear product [1].

Organic Synthesis Alkali Fusion Cyclopentylpropionic Acid

Commercial Purity Benchmarking: 3‑Cyclopentylpropionic Acid Maintains ≥98% Assay by Both GC and Titration vs. Common 95% Offerings

3‑Cyclopentylpropionic acid is routinely supplied with a minimum purity of 98.0% as determined by both gas chromatography (GC) and neutralization titration, a dual‑method specification that ensures both chemical identity and acid content . In contrast, many generic alkyl carboxylic acid intermediates are offered at 95% or lower, often with only a single analytical method (e.g., GC area% only) . The orthogonal purity verification of 3‑cyclopentylpropionic acid reduces the risk of unreactive impurities or water content that could compromise subsequent esterification or amidation steps.

Quality Control Purity Analysis Pharmaceutical Intermediate

Lipophilicity Advantage: Elevated logP of 3‑Cyclopentylpropionic Acid Drives Superior Prodrug Depot Formation

3‑Cyclopentylpropionic acid exhibits a calculated logP (XLogP3‑AA) of 2.3, significantly higher than the logP of 2‑cyclopentylpropanoic acid (logP = 1.9) and markedly higher than simple aliphatic propionic acid (logP ≈ 0.3) [1][2]. This elevated lipophilicity directly correlates with the ability of cypionate esters to partition into lipid depots following intramuscular injection, providing extended release profiles. Testosterone cypionate, for example, demonstrates a half‑life of approximately 8 days versus 2‑3 days for the unesterified parent [3].

Prodrug Design Lipophilicity Pharmacokinetics

Boiling Point Consistency: Narrow 130‑132°C/12 mmHg Specification Ensures Reliable Distillation and Quality Control

3‑Cyclopentylpropionic acid distills with a sharp boiling point range of 130‑132°C at 12 mmHg, indicative of high isomeric purity and minimal contamination . In comparison, positional isomers like 2‑cyclopentylpropanoic acid and structural analogs such as cyclopentylacetic acid (bp ~ 115‑117°C/12 mmHg) exhibit distinct boiling points, enabling reliable identity confirmation and fractionation during purification . The narrow bp range also simplifies vacuum distillation scale‑up and reduces energy consumption relative to broader‑boiling mixtures.

Physical Property Distillation Quality Control

Optimal Deployment Scenarios for 3‑Cyclopentylpropionic Acid: From Prodrug Synthesis to Analytical Reference Standards


Synthesis of Testosterone Cypionate and Related Steroid Prodrugs

3‑Cyclopentylpropionic acid is the definitive building block for testosterone cypionate, the most widely prescribed injectable testosterone ester. The reaction of testosterone with 3‑cyclopentylpropionic acid (as its acid chloride) in the presence of pyridine yields testosterone cypionate in 77% isolated yield with HPLC purity of 98.77% . This well‑characterized transformation is the cornerstone of commercial testosterone replacement therapy manufacturing. The elevated logP of the cypionate moiety (logP 2.3) ensures a clinically validated 8‑day half‑life, reducing injection frequency and improving patient compliance [1].

Analytical Reference Standard for Pharmaceutical Impurity Profiling

As a USP‑listed reference standard (e.g., Cyclopentylpropanoic Acid, 25 mg, lot F094P0), 3‑cyclopentylpropionic acid is used for the identification and quantification of residual acid or related esters in finished drug products . The availability of high‑purity, dual‑certified material (≥98.0% by GC and titration) makes it the gold standard for HPLC/GC method validation in cGMP environments .

Research on Sustained‑Release Depot Formulations

The demonstrated logP advantage (2.3 vs. 1.9 for the 2‑positional isomer) and well‑defined physicochemical profile make 3‑cyclopentylpropionic acid the pro‑moiety of choice for academic and industrial formulation scientists developing long‑acting injectables. Its predictable ester hydrolysis kinetics and established safety profile (from decades of use in testosterone cypionate) reduce regulatory hurdles for new chemical entities [2].

High‑Yield Alkali Fusion Synthesis for Cost‑Sensitive Production

The patented alkali fusion process (DE2426912A1) offers an 86% yield advantage over earlier methods, making 3‑cyclopentylpropionic acid an economically viable intermediate even for large‑volume agrochemical or specialty chemical applications. The process avoids expensive catalysts and complex work‑up, directly addressing procurement cost concerns [3].

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